molecular formula C11H20O2 B3029115 cis-3-Hexenyl 2-methylbutanoate CAS No. 53398-85-9

cis-3-Hexenyl 2-methylbutanoate

Cat. No. B3029115
CAS RN: 53398-85-9
M. Wt: 184.27 g/mol
InChI Key: JKKGTSUICJWEKB-SREVYHEPSA-N
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Description

Cis-3-Hexenyl 2-methylbutanoate is a chemical compound with the formula C11H20O2 . It has a strong, warm, fruity odor of apple and pineapple and a sweet, apple-like taste . It is a floral volatile released by certain plants in response to predation .


Synthesis Analysis

Cis-3-Hexenyl 2-methylbutyrate may be synthesized from cis-3-hexenol via esterification with α-methylbutyric acid .


Molecular Structure Analysis

The molecular weight of cis-3-Hexenyl 2-methylbutanoate is 184.2753 . The IUPAC Standard InChI is InChI=1S/C11H20O2/c1-4-6-7-8-9-13-11(12)10(3)5-2/h6-7,10H,4-5,8-9H2,1-3H3/b7-6- .


Physical And Chemical Properties Analysis

Cis-3-Hexenyl 2-methylbutanoate has a strong, warm, fruity odor of apple and pineapple and a sweet, apple-like taste . More detailed physical and chemical properties are not available in the current sources.

Scientific Research Applications

Chemical Structure and Properties

“Cis-3-Hexenyl 2-methylbutanoate” has the molecular formula C11H20O2 and a molecular weight of 184.2753 . It is a synthetic compound that can also be synthesized from cis-3-hexenol via esterification with α-methylbutyric acid .

Flavor and Fragrance Industry

This compound is widely used in the flavor and fragrance industry . It has a strong, warm, fruity odor of apple and pineapple and a sweet, apple-like taste . It is often used to enhance the flavor and aroma of food and cosmetic products .

Plant Defense Mechanism

“Cis-3-Hexenyl 2-methylbutanoate” is a floral volatile released by certain plants in response to predation . This suggests its potential use in developing environmentally friendly pest control strategies.

Food Industry

Due to its apple-like taste and fruity odor, it is used as a flavoring agent in the food industry . It can be used to enhance the flavor of various food products, including beverages, confectionery, baked goods, and more .

Beverage Industry

In the beverage industry, “cis-3-Hexenyl 2-methylbutanoate” is used to impart a fresh, green, fruity, pear, and sweet flavor to various drinks .

Cosmetic Industry

In the cosmetic industry, this compound is used to add a pleasant, fruity fragrance to various cosmetic and personal care products .

Research and Development

Given its unique properties, “cis-3-Hexenyl 2-methylbutanoate” is a subject of interest in various scientific research and development activities. It can be used in studies related to plant defense mechanisms, food science, and more .

Mechanism of Action

While the exact mechanism of action of cis-3-Hexenyl 2-methylbutanoate is not specified, it is known to impart a refreshing green and tart granny smith apple note to fruity floral compositions .

Safety and Hazards

Cis-3-Hexenyl 2-methylbutanoate is classified as toxic to aquatic life with long-lasting effects . It is advised to avoid release to the environment . In case of exposure, it is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

[(Z)-hex-3-enyl] 2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-4-6-7-8-9-13-11(12)10(3)5-2/h6-7,10H,4-5,8-9H2,1-3H3/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKGTSUICJWEKB-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCOC(=O)C(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\CCOC(=O)C(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5052177
Record name (Z)-Hex-3-enyl 2-methylbutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

clear, colourless liquid
Record name 3-Hexenyl 2-methylbutanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/33/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

95.00 °C. @ 30.00 mm Hg
Record name cis-3-Hexenyl 2-methylbutanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038277
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

0.876-0.880
Record name 3-Hexenyl 2-methylbutanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/33/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

cis-3-Hexenyl 2-methylbutanoate

CAS RN

53398-85-9, 10094-41-4
Record name cis-3-Hexenyl 2-methylbutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53398-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 2-methyl-, 3-hexen-1-yl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hexenyl 2-methylbutyrate, (3Z)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 2-methyl-, (3Z)-3-hexen-1-yl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (Z)-Hex-3-enyl 2-methylbutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-hex-3-enyl 2-methylbutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.181
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Hex-3-enyl 2-methylbutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.191
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-HEXENYL 2-METHYLBUTYRATE, (3Z)-
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Record name cis-3-Hexenyl 2-methylbutanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038277
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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